molecular formula C19H15N5O5 B2496217 7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034275-22-2

7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2496217
CAS RN: 2034275-22-2
M. Wt: 393.359
InChI Key: JAWQXARTIJMIMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazolo[4,3-a]pyrazine derivatives often involves multi-step chemical reactions, starting from simple precursors to obtain the complex final products. For instance, 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine, a compound with a somewhat related structure, was synthesized from commercially available 2,3-dichloropyrazine through substitution and ring-closure reactions, achieving a total yield of 80.04% (Zhang et al., 2019). This example illustrates the potential synthetic pathways that might be adapted for the synthesis of 7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione.

Molecular Structure Analysis

Structural determination is crucial for understanding the properties and reactivity of a compound. The crystal structure of related compounds, such as substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, provides insights into the molecular configuration and the spatial arrangement of atoms within the molecule (Shestopalov et al., 2003). Such analyses are essential for the detailed study of 7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione, as they inform on potential reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving triazolo[4,3-a]pyrazines can lead to a variety of products depending on the reactants and conditions employed. For example, the base-catalyzed ring transformation of related β-lactams into dihydrothiazolo[3,4-a]pyrazine derivatives reveals the susceptibility of these rings to undergo transformation under certain conditions (Sápi et al., 1997). Such reactions are indicative of the versatile nature of triazolo[4,3-a]pyrazines in synthetic chemistry.

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. Although specific data for 7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione may not be readily available, studies on related compounds, such as the hydrogen-bonded structures of certain pyrazolo[3,4-b]pyridines, provide insights into how molecular features affect physical properties (Trilleras et al., 2008).

properties

IUPAC Name

7-(3-methoxyphenyl)-2-[(4-nitrophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O5/c1-29-16-4-2-3-15(11-16)21-9-10-22-17(18(21)25)20-23(19(22)26)12-13-5-7-14(8-6-13)24(27)28/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWQXARTIJMIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)[N+](=O)[O-])C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

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